Photo-DL-lysine
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Overview
Description
Photo-DL-lysine is a photo-reactive amino acid based on DL-lysine. It is designed to capture proteins that bind to lysine post-translational modifications. This compound is particularly useful in studying protein-protein interactions and post-translational modifications in living cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Photo-DL-lysine involves incorporating a photo-cross-linker, such as diazirine, into the side chain of natural lysine. This process typically requires the use of specific reagents and controlled reaction conditions to ensure the successful incorporation of the photo-reactive group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using recombinant expression systems, such as Escherichia coli, to produce the compound in high yields. This method reduces the required amount of the photo-reactive amino acid by a factor of 10 compared to standard protocols, while maintaining high incorporation rates .
Chemical Reactions Analysis
Types of Reactions
Photo-DL-lysine undergoes various chemical reactions, including photo-cross-linking, where the diazirine group reacts with adjacent molecules upon photoirradiation. This reaction results in the formation of covalent bonds between the photo-reactive amino acid and nearby proteins .
Common Reagents and Conditions
Common reagents used in these reactions include diazirine-based photo-cross-linkers and N-hydroxy-succinimide (NHS) esters. The reactions typically occur under UV light irradiation at a wavelength of approximately 365 nm .
Major Products Formed
The major products formed from these reactions are covalently linked protein complexes, which can be analyzed to study protein-protein interactions and protein structures .
Scientific Research Applications
Photo-DL-lysine has a wide range of scientific research applications, including:
Mechanism of Action
Photo-DL-lysine exerts its effects through photo-cross-linking, where the diazirine group in the compound reacts with nearby proteins upon UV irradiation. This reaction forms covalent bonds between the photo-reactive amino acid and the target proteins, allowing for the capture and identification of proteins that bind to lysine post-translational modifications . The molecular targets and pathways involved include proteins that recognize histone modifications and other post-translational modifications .
Comparison with Similar Compounds
Similar Compounds
Photo-DL-lysine-d2: A deuterium-labeled version of this compound, used for similar applications but with enhanced stability and reduced interference in mass spectrometry analysis.
Photo-leucine: Another photo-reactive amino acid used for studying protein structures and interactions.
Photo-methionine: Similar to Photo-leucine, used for obtaining structural information on proteins.
Uniqueness
This compound is unique due to its ability to capture proteins that bind to lysine post-translational modifications, making it a valuable tool for studying protein-protein interactions and post-translational modifications in living cells .
Properties
Molecular Formula |
C6H12N4O2 |
---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
2-amino-4-[3-(aminomethyl)diazirin-3-yl]butanoic acid |
InChI |
InChI=1S/C6H12N4O2/c7-3-6(9-10-6)2-1-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12) |
InChI Key |
UQYHYAIQUDDSLT-UHFFFAOYSA-N |
Canonical SMILES |
C(CC1(N=N1)CN)C(C(=O)O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.